Cas no 121638-71-9 (4H-Pyridazino[4,5-b]indol-4-one,3,5-dihydro-8-methoxy-7-methyl-)

4H-Pyridazino[4,5-b]indol-4-one,3,5-dihydro-8-methoxy-7-methyl- structure
121638-71-9 structure
Product Name:4H-Pyridazino[4,5-b]indol-4-one,3,5-dihydro-8-methoxy-7-methyl-
CAS No:121638-71-9
MF:C12H11N3O2
MW:229.234642267227
CID:213846
PubChem ID:135744265
Update Time:2025-04-19

4H-Pyridazino[4,5-b]indol-4-one,3,5-dihydro-8-methoxy-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyridazino[4,5-b]indol-4-one,3,5-dihydro-8-methoxy-7-methyl-
    • 8-methoxy-7-methyl-2,3-dihydropyridazino[4,5-b]indol-4-one
    • 8-Methoxy-7-methyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
    • 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-7-methyl-
    • 121638-71-9
    • DTXSID50923912
    • 3,5-Dihydro-8-methoxy-7-methyl-4H-pyridazino(4,5-b)indol-4-one
    • Inchi: 1S/C12H11N3O2/c1-6-3-9-7(4-10(6)17-2)8-5-13-15-12(16)11(8)14-9/h3-5,14H,1-2H3,(H,15,16)
    • InChI Key: QLWKUGYPMVWCAK-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C)=CC2=C(C=1)C1C=NNC(C=1N2)=O

Computed Properties

  • Exact Mass: 229.08523
  • Monoisotopic Mass: 229.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • Density: 1.46
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.711
  • PSA: 62.72
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